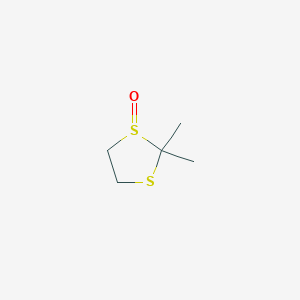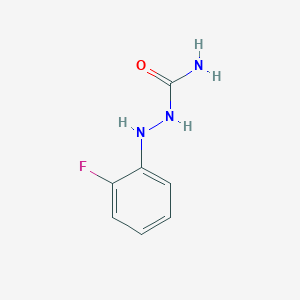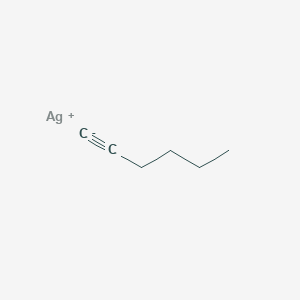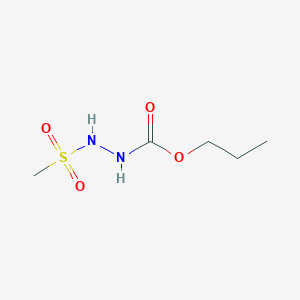
3-(Methylselanyl)-4-phenylcyclobut-3-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylselanyl)-4-phenylcyclobut-3-ene-1,2-dione is a selenium-containing organic compound. Selenium compounds have garnered significant interest due to their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of selenium in organic molecules often imparts unique reactivity and biological activity, making these compounds valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylselanyl)-4-phenylcyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides or other reduced selenium species.
Substitution: The methylselanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction may produce selenides.
Wissenschaftliche Forschungsanwendungen
3-(Methylselanyl)-4-phenylcyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other selenium-containing compounds.
Biology: The compound’s unique reactivity makes it useful for studying selenium’s role in biological systems.
Medicine: Selenium compounds are investigated for their potential anticancer and antioxidant properties.
Industry: The compound can be used in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(Methylselanyl)-4-phenylcyclobut-3-ene-1,2-dione involves its interaction with biological molecules through the selenium atom. Selenium can form strong bonds with sulfur and nitrogen atoms, which are common in biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may also generate reactive oxygen species, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selenocysteine: An amino acid containing selenium, known for its role in enzymatic activity.
Selenomethionine: Another selenium-containing amino acid with antioxidant properties.
Methylselenocysteine: A compound with potential anticancer properties.
Uniqueness
3-(Methylselanyl)-4-phenylcyclobut-3-ene-1,2-dione is unique due to its cyclobutene ring structure combined with the methylselanyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
60538-57-0 |
|---|---|
Molekularformel |
C11H8O2Se |
Molekulargewicht |
251.15 g/mol |
IUPAC-Name |
3-methylselanyl-4-phenylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C11H8O2Se/c1-14-11-8(9(12)10(11)13)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
GPTPGWXWXGJHAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Se]C1=C(C(=O)C1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14610721.png)
![(Piperazine-1,4-diyl)bis{[5-(3,4-dichlorobutyl)pyridin-2-yl]methanone}](/img/structure/B14610737.png)
![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)



![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)
![2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B14610763.png)



